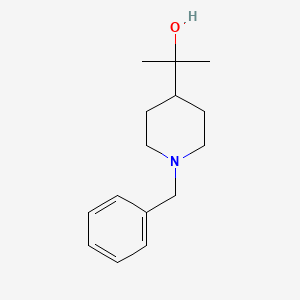

2-(1-Benzylpiperidin-4-yl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1-Benzylpiperidin-4-yl)-2-propanol" is a chemical structure that is related to benzylpiperidine derivatives. These derivatives are of significant interest due to their biological activities, which include interactions with various receptors and potential therapeutic applications. For instance, benzylpiperidine derivatives have been studied for their affinity towards 5-HT1A serotonin receptors, which are important targets for the treatment of depression, anxiety, and other neurological disorders . Additionally, similar structures have been investigated for their antimicrobial activity and as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a promising target for cancer treatment .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives can involve multiple steps, including reductive amination, which is a common method for the preparation of secondary amines. For example, novel benzylpiperazine derivatives were synthesized using sodium cyanoborohydride in methanol . Another approach for synthesizing substituted benzylpiperidines is through the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, which has been shown to be scalable and environmentally benign . Additionally, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through several steps, including Aldol condensation and reduction, demonstrating a method that is amenable to industrial scale production .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The benzyl group attached to the piperidine ring can influence the compound's binding affinity to biological targets. Docking studies have been used to understand the electrostatic interactions between these compounds and their targets, providing insights into the molecular basis of their activity .

Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of a ketone or aldehyde group can facilitate reductive amination reactions, as seen in the synthesis of chromen-2-one derivatives . The reactivity of these compounds can also be influenced by the substituents on the benzyl group and the piperidine ring, which can affect their pharmacological properties and interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. These properties can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride reported a total yield above 60%, and the chemical structure was confirmed by melting point and IR, indicating the importance of these properties in the synthesis and characterization process .

Aplicaciones Científicas De Investigación

Neuroreceptor Activity

- Selective NMDA receptor antagonists such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from related compounds, have been identified as potent NR2B subunit-selective antagonists. These compounds show promising results in binding and functional assays, with implications for treating conditions like hyperalgesia in mouse models (Borza et al., 2007).

Acetylcholinesterase Inhibition

- Compounds such as 1-aryl-3-(1-benzylpiperidin-4-yl)propanones have been synthesized and examined as noncarbamate acetylcholinesterase (AChE) inhibitors. These are investigated for their role in enhancing rhythmic bladder contractions, potentially offering therapeutic benefits for voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005).

Dopamine Receptor Antagonism

- Compounds like 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol have been identified as selective dopamine D4 receptor ligands. Structure-activity studies indicate significant potential for these compounds in improving potency for treating conditions related to dopamine receptor activity (Wright et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .

Result of Action

The result of the action of this compound is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(1-Benzylpiperidin-4-yl)-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound modulates the activity of signaling pathways involved in synaptic plasticity and memory formation . Additionally, this compound affects the expression of genes related to neurotransmitter synthesis and release, further highlighting its potential impact on neuronal function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on acetylcholinesterase, leading to enzyme inhibition . The binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing the breakdown of acetylcholine. Furthermore, this compound may also influence other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in animal studies . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound result in the formation of several metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, further highlighting its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, which can affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDYOSFZZTUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)